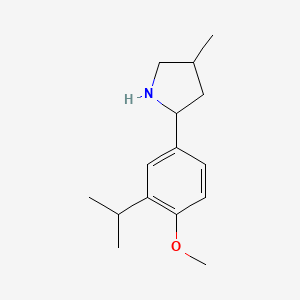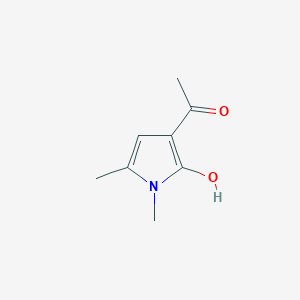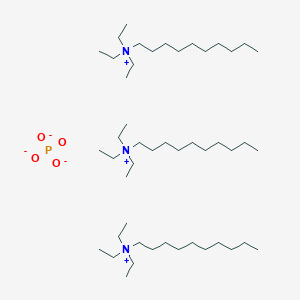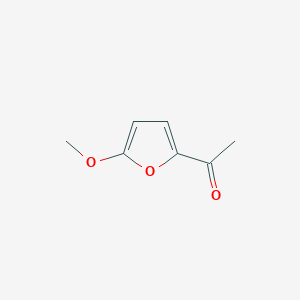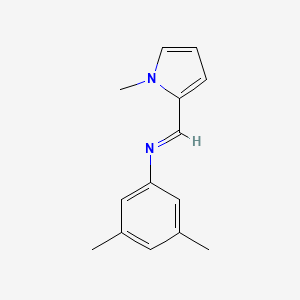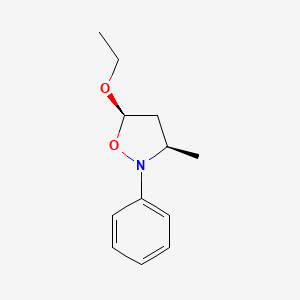![molecular formula C19H15ClN2O B12889945 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole CAS No. 852955-92-1](/img/structure/B12889945.png)
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, a chlorine atom, and a methylfuran moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the benzimidazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the furan ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Coupling Reactions:
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chlorine atom and methylfuran moiety enhance its binding affinity and selectivity. The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1-Benzyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which may affect its biological activity and binding properties.
5-Chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
1-Benzyl-5-chloro-1H-benzo[d]imidazole: Lacks the methylfuran moiety, which may influence its interaction with biological targets
Eigenschaften
CAS-Nummer |
852955-92-1 |
|---|---|
Molekularformel |
C19H15ClN2O |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole |
InChI |
InChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
FHZPCMNEPNOMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
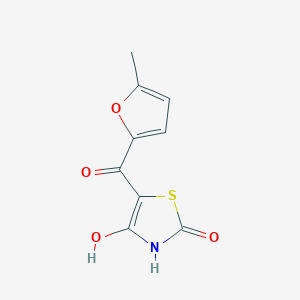

![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
